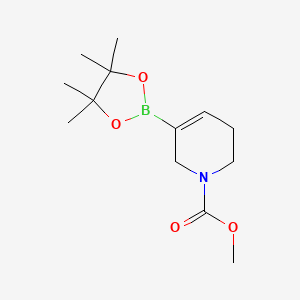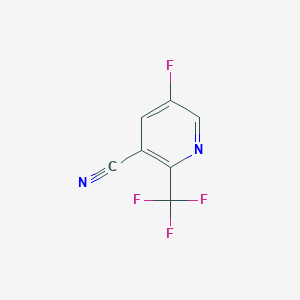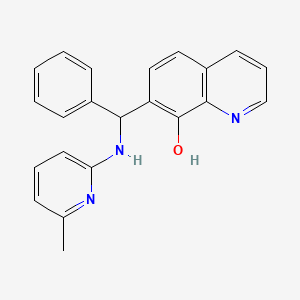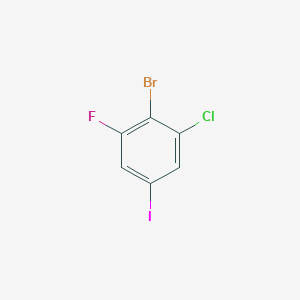![molecular formula C13H22N2O3 B13912701 Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-oxo-2,8-diazaspiro[45]decane-2-carboxylate is a chemical compound with the molecular formula C13H22N2O3 It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
Uniqueness
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and oxo functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-5-13(9-15)4-6-14-10(16)8-13/h4-9H2,1-3H3,(H,14,16) |
InChI Key |
DGGGXEYLMJHIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13912618.png)



![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)



![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
